acetic acid

Catalog No.
S1487728
CAS No.
1563-80-0
M.F
C2H4O2
M. Wt
61.045 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

1563-80-0

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

61.045 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1

InChI Key

QTBSBXVTEAMEQO-OUBTZVSYSA-N

SMILES

CC(=O)O

Synonyms

[2-13C]Acetic Acid;

Canonical SMILES

CC(=O)O

Isomeric SMILES

[13CH3]C(=O)O

The exact mass of the compound Acetic acid-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetic acid-2-13C (CAS 1563-80-0) is a highly specialized stable isotope-labeled biochemical precursor where the methyl carbon is specifically enriched with Carbon-13 (typically ≥99 atom % 13C), while the carboxyl carbon remains at natural abundance . Unlike standard glacial acetic acid used as a bulk solvent or pH adjuster, this compound is procured strictly as an analytical standard and metabolic tracer. Its primary procurement value lies in its ability to introduce a mass shift (M+1) and an NMR-active nucleus exclusively at the methyl position of the acetyl moiety . This site-specific enrichment makes it an essential reagent for advanced mass spectrometry (MS) metabolomics, nuclear magnetic resonance (NMR) structural elucidation, and metabolic flux analysis, where tracking the exact fate of the two-carbon precursor is application-critical.

Substituting acetic acid-2-13C with unlabeled acetic acid or other isotopologues (such as acetic acid-1-13C or uniformly labeled acetic acid-13C2) fundamentally compromises analytical workflows. Unlabeled acetic acid cannot be distinguished from endogenous cellular pools in metabolic tracing, rendering flux analysis impossible[1]. If uniformly labeled acetic acid-13C2 is used as a substitute, the adjacent 13C atoms undergo strong scalar coupling (J-coupling), which splits the 13C NMR signals into complex doublets, severely overlapping spectra in complex biological mixtures [2]. Furthermore, substituting with acetic acid-1-13C tracks the carboxyl carbon, which is frequently lost as CO2 during decarboxylation steps in the TCA cycle and lipid biosynthesis, resulting in a complete loss of the isotopic signal in downstream metabolites. Procurement of the 2-13C variant is therefore strictly required when the analytical target is the retained methyl carbon.

Elimination of NMR Spectral Splitting (J-Coupling)

In 13C NMR studies of complex biosynthetic products (e.g., polyketides or sterols), the use of uniformly labeled acetic acid-13C2 results in adjacent 13C-13C atoms that exhibit strong scalar coupling, producing doublets with coupling constants of ~50-60 Hz [1]. This splitting severely complicates spectral interpretation in crowded aliphatic regions. By utilizing acetic acid-2-13C, the methyl carbon is incorporated without an adjacent 13C carboxyl group, yielding clean singlet signals (0 Hz J-coupling from the precursor) [2].

Evidence Dimension13C-13C Scalar Coupling (J-coupling) in downstream metabolites
Target Compound Data0 Hz (Singlet signals for incorporated methyl groups)
Comparator Or BaselineAcetic acid-13C2 (Uniformly labeled): ~50-60 Hz (Doublet signals)
Quantified DifferenceComplete elimination of precursor-derived 13C-13C spin-spin splitting
Conditions13C NMR analysis of downstream biosynthetic incorporation

Procuring the 2-13C variant is essential for NMR structural elucidation where spectral simplicity is required to unambiguously assign carbon positions.

Signal Retention in Decarboxylative Pathways

During metabolic flux through the TCA cycle or iterative lipid chain elongation, the carboxyl carbon of acetyl-CoA is frequently lost as CO2. Tracing with acetic acid-1-13C results in a near total loss of the isotopic label in these specific downstream products . Conversely, acetic acid-2-13C targets the methyl group, which is retained and incorporated directly into the aliphatic backbone of fatty acids and sterols, providing >95% signal retention for these specific metabolic branches compared to the 1-13C analog [1].

Evidence DimensionIsotope retention in aliphatic lipid biosynthesis
Target Compound DataHigh retention (methyl carbon incorporates into the hydrophobic tail)
Comparator Or BaselineAcetic acid-1-13C: Near total loss of label (carboxyl carbon lost as CO2)
Quantified DifferenceEnables detection of downstream aliphatic metabolites that are invisible to 1-13C tracing
ConditionsIn vivo isotopic tracing of fatty acid and sterol biosynthesis via MS/NMR

Buyers must select the 2-13C isotopologue when studying lipidomics or sterol synthesis to ensure the tracer is not lost as respiratory CO2.

Mass Shift Specificity for LC-MS/MS Fragmentation

In LC-MS/MS metabolomics, identifying the exact origin of a molecular fragment requires site-specific mass shifts. Unlabeled acetic acid provides an M+0 baseline, indistinguishable from endogenous molecules. Uniformly labeled acetic acid-13C2 provides an M+2 shift for the intact acetyl group, but upon fragmentation, it can be ambiguous which carbon was retained [1]. Acetic acid-2-13C provides a precise M+1 shift that is exclusively localized to fragments containing the original methyl group, allowing for exact mapping of the carbon's fate with 99% isotopic purity .

Evidence DimensionFragment mass shift specificity in MS/MS
Target Compound DataM+1 shift strictly localized to methyl-derived fragments
Comparator Or BaselineUnlabeled acetic acid: M+0 (No differentiation from background)
Quantified DifferenceAbsolute localization of the +1 Da shift to the methyl position vs. background noise
ConditionsTandem mass spectrometry (MS/MS) fragmentation analysis

Procurement of this specific isotopologue is critical for mass spectrometry workflows that require pinpointing the exact sub-molecular localization of acetyl-CoA incorporation.

Lipidomics and Sterol Biosynthesis Tracing

Because the methyl carbon is retained during decarboxylative elongation steps, acetic acid-2-13C is the premier choice for tracing lipid and cholesterol biosynthesis in vivo and in vitro. It allows researchers to map the exact incorporation of the precursor into the aliphatic tail using LC-MS/MS without the signal loss associated with 1-13C tracers .

Natural Product Structural Elucidation via NMR

In the discovery and characterization of polyketides and terpenes, acetic acid-2-13C is used to determine the folding and assembly of the carbon backbone. By avoiding the 13C-13C J-coupling seen with uniformly labeled precursors, it provides clean, interpretable singlet signals in 13C NMR spectra, making it indispensable for complex structural assignments [1].

Targeted Metabolic Flux Analysis (MFA)

For untargeted and targeted metabolomics seeking to map the flow of carbon through the TCA cycle and associated secondary pathways, this compound provides a specific M+1 mass shift. This enables precise quantification of pathway fluxes by tracking the fractional enrichment of downstream metabolites without background interference from endogenous unlabeled pools [2].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Acetic acid-2-13C,2,2,2-d3

Dates

Last modified: 08-15-2023

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